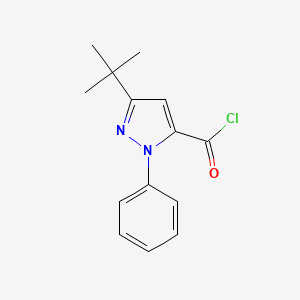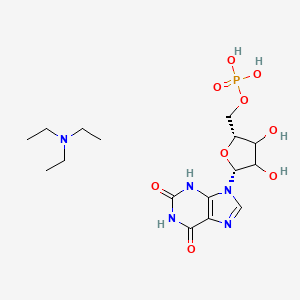
5'-Xanthylic Acid Triethylammonium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Xanthylic Acid Triethylammonium Salt typically involves the phosphorylation of xanthosine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of phosphorylating agents and specific catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of 5’-Xanthylic Acid Triethylammonium Salt involves large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and purity while minimizing production costs. The compound is then purified through crystallization and other separation techniques to obtain the final product .
化学反应分析
Types of Reactions: 5’-Xanthylic Acid Triethylammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthine derivatives, while reduction can produce reduced nucleotide analogs .
科学研究应用
5’-Xanthylic Acid Triethylammonium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a nucleotide analog in various chemical reactions and studies.
Biology: Plays a role in studying nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral research.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
作用机制
The mechanism of action of 5’-Xanthylic Acid Triethylammonium Salt involves its role as a nucleotide analog. It can inhibit viral replication by interfering with the viral RNA or DNA synthesis. The compound targets specific enzymes and pathways involved in nucleotide metabolism, thereby exerting its therapeutic effects .
相似化合物的比较
Xanthosine Monophosphate: A precursor in the synthesis of 5’-Xanthylic Acid Triethylammonium Salt.
Guanosine Monophosphate: Another nucleotide analog with similar properties.
Inosine Monophosphate: Shares structural similarities and is involved in similar metabolic pathways.
Uniqueness: 5’-Xanthylic Acid Triethylammonium Salt is unique due to its specific structure and therapeutic potential. Its ability to act as a nucleotide analog and inhibit viral replication sets it apart from other similar compounds.
属性
分子式 |
C16H28N5O9P |
|---|---|
分子量 |
465.40 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;[(2R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O9P.C6H15N/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;1-4-7(5-2)6-3/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);4-6H2,1-3H3/t3-,5?,6?,9-;/m1./s1 |
InChI 键 |
NGIOQABFVXJXGK-STNRYHJVSA-N |
手性 SMILES |
CCN(CC)CC.C1=NC2=C(N1[C@H]3C(C([C@H](O3)COP(=O)(O)O)O)O)NC(=O)NC2=O |
规范 SMILES |
CCN(CC)CC.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


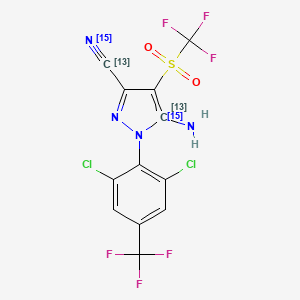
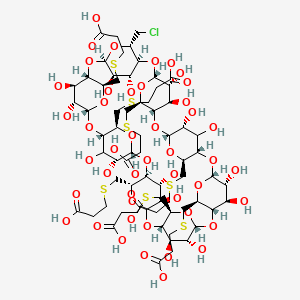
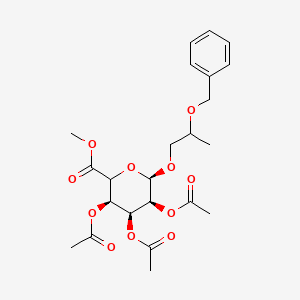





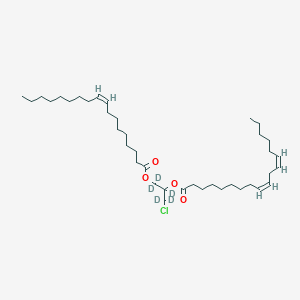
![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)

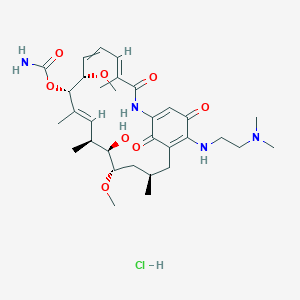
![[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride](/img/structure/B13843518.png)
